(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-N-PHENYL-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazinane ring, multiple phenyl groups, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-N-PHENYL-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include phenyl isocyanate, 4-methoxyphenethylamine, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-N-PHENYL-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups
Scientific Research Applications
(2Z)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-N-PHENYL-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (2Z)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-N-PHENYL-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A simpler compound with a similar phenyl group structure.
Dichloroaniline: An aniline derivative with chlorine substitutions.
Uniqueness
(2Z)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-N-PHENYL-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE is unique due to its complex structure, which includes a thiazinane ring and multiple functional groups.
Properties
Molecular Formula |
C26H25N3O3S |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-4-oxo-N-phenyl-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C26H25N3O3S/c1-32-22-14-12-19(13-15-22)16-17-29-24(30)18-23(25(31)27-20-8-4-2-5-9-20)33-26(29)28-21-10-6-3-7-11-21/h2-15,23H,16-18H2,1H3,(H,27,31) |
InChI Key |
WKTKYWLCLJOWNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)CC(SC2=NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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